Biphenyl-d10

Description

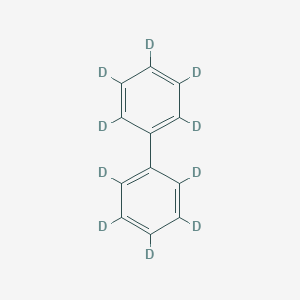

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUZKKEUPVFJK-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933437 | |

| Record name | (~2~H_10_)-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid with a pleasant peculiar odor; [NTP] Fine, faintly yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | Biphenyl-d10 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1486-01-7 | |

| Record name | 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_10_)-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biphenyl-d10: A Comprehensive Technical Guide for Advanced Analytical Applications

Abstract: This technical guide provides an in-depth exploration of Biphenyl-d10 (Perdeuterated Biphenyl), a critical stable isotope-labeled internal standard for high-precision quantitative analysis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer expert insights into the practical application, physicochemical properties, and analytical workflows involving this compound. We will examine the rationale behind its use, detailed experimental considerations, and the self-validating nature of protocols employing this compound.

The Imperative for Isotopic Labeling in Quantitative Analysis

In modern analytical science, particularly within regulated environments such as drug development and environmental monitoring, the pursuit of accuracy and precision is relentless. Analyte loss during sample preparation—from extraction and cleanup to derivatization and injection—is an unavoidable variable. Stable Isotope-Labeled (SIL) internal standards are the definitive solution to this challenge. This compound, where all ten hydrogen atoms are replaced with deuterium, serves as an exemplary SIL internal standard. Its chemical behavior is virtually identical to that of its native counterpart, biphenyl, ensuring it experiences the same processing variations. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling robust correction for analytical variability.

Fundamental Chemical and Physical Characteristics

A comprehensive understanding of this compound's properties is foundational to its effective implementation in analytical methodologies.

Identity and Structure

-

Chemical Name: this compound

Diagram 1: Molecular Structure of this compound

A schematic of the this compound molecule.

Physicochemical Data Summary

The selection of an internal standard is critically dependent on its physical properties aligning with the analytical workflow.

| Property | Value | Source(s) |

| Molecular Weight | 164.27 g/mol | [1][2][4] |

| Appearance | White to off-white or colorless solid/crystals | [1][6] |

| Melting Point | 70-72 °C | [6][7] |

| Boiling Point | ~255-257 °C at 760 mmHg | [3][6] |

| Isotopic Purity | Typically ≥98-99 atom % D | [2][3] |

| Solubility | Soluble in organic solvents; insoluble in water. |

Expertise & Experience: The high isotopic purity is a non-negotiable parameter. A purity of 99 atom % D ensures that the contribution of the unlabeled (M+0) biphenyl is negligible, preventing artificial inflation of the native analyte's signal. The melting and boiling points are nearly identical to native biphenyl (MP: 69-71 °C, BP: 254-255 °C), which is a key indicator of its suitability as an internal standard, as it predicts similar behavior during chromatographic separation.[8]

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The premier application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS). This technique is the gold standard for quantification in complex matrices.[9][10]

The IDMS Workflow: A Self-Validating System

The elegance of the IDMS workflow lies in its inherent capacity for self-validation. A known quantity of this compound is introduced to the sample at the earliest possible stage. From that point forward, the ratio of the native analyte to the labeled standard is fixed. Any losses during the subsequent, often multi-step, sample preparation process will affect both compounds equally, thus preserving the ratio.

Diagram 2: The Isotope Dilution Mass Spectrometry Workflow

A logical flow diagram of the IDMS process.

Detailed Experimental Protocol: Quantification of Biphenyl in a Plasma Matrix

This protocol outlines a generalized procedure. Causality: Each step is designed to ensure the analyte and internal standard are treated identically.

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in methanol. Rationale: Methanol is a versatile solvent compatible with most analytical systems.

-

Prepare a series of calibration standards of native biphenyl in blank, analyte-free plasma.

-

Prepare a working internal standard (IS) spiking solution of this compound at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

-

-

Sample Preparation and Extraction:

-

Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the this compound working IS solution to each tube (except for "double blank" samples). Vortex briefly. Rationale: Spiking early ensures the IS undergoes all subsequent extraction steps alongside the analyte.

-

Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute. Rationale: Protein precipitation releases the analyte and IS from matrix binding.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a suitable C18 liquid chromatography column.

-

Use a mobile phase gradient (e.g., water and methanol with 0.1% formic acid) to separate biphenyl from other matrix components.

-

Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both biphenyl and this compound.

-

-

Data Processing and Quantification:

-

Integrate the chromatographic peaks for both the analyte and this compound.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.

-

Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Determine the concentration of biphenyl in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

-

Stability, Storage, and Safety

-

Stability: this compound is a stable compound. For long-term viability, it is recommended to store it at room temperature in a well-sealed container, protected from light.[2] Some suppliers may recommend refrigerated storage.

-

Safety: this compound is classified as a skin and eye irritant and may cause respiratory tract irritation.[6][11] It is also considered hazardous to the aquatic environment.[6] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive handling and disposal information.[6][12]

Conclusion: An Essential Tool for Precision Measurement

This compound is more than just a deuterated molecule; it is an enabling technology for achieving the highest levels of accuracy and precision in quantitative analysis. Its chemical and physical properties are ideally suited for its role as an internal standard, particularly in the robust and self-validating framework of Isotope Dilution Mass Spectrometry. For scientists in drug development, environmental analysis, and other research fields, a thorough understanding and correct implementation of this compound are key to generating reliable, high-quality data.

References

- Title: Biphenyl D10, CAS No. 1486-01-7 | Deuterated Special Compounds Source: Carl ROTH URL:[Link]

- Title: Chemical Properties of this compound (CAS 1486-01-7) Source: Cheméo URL:[Link]

- Title: this compound | C12H10 | CID 137030 Source: PubChem - NIH URL:[Link]

- Title: this compound Source: ZEOTOPE URL:[Link]

- Title: this compound Source: NIST WebBook URL:[Link]

- Title: Molecule of the Month / this compound Source: ZEOTOPE URL:[Link]

- Title: this compound, 99 ATOM % D Source: Research Scientific URL:[Link]

- Title: Safety Data Sheet: this compound Source: Chemdox URL:[Link]

- Title: Safety Data Sheet: this compound (Altern

- Title: Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives Source: Nature Communic

- Title: Safety Data Sheet: this compound (OSHA) Source: Chemdox URL:[Link]

- Title: Safety Data Sheet: Biphenyl D10 Source: Carl ROTH URL:[Link]

- Title: Biphenyl - CAS Common Chemistry Source: CAS URL:[Link]

Sources

- 1. This compound | C12H10 | CID 137030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Biphenyl D10, CAS No. 1486-01-7 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. This compound (CAS 1486-01-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. sds.chemdox.com [sds.chemdox.com]

- 7. This compound | 1486-01-7 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | ZEOTOPE [zeotope.com]

- 10. Molecule of the Month / this compound | ZEOTOPE [zeotope.com]

- 11. sds.chemdox.com [sds.chemdox.com]

- 12. carlroth.com [carlroth.com]

A Senior Application Scientist's Guide to Biphenyl-d10: Properties, Applications, and Methodologies in Quantitative Analysis

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Biphenyl-d10. Moving beyond basic data, this document delves into the rationale behind its application, provides validated experimental protocols, and offers insights grounded in extensive analytical experience. The core objective is to equip the reader with the foundational knowledge and practical methodologies required to effectively utilize this compound in demanding research and development environments.

Core Physicochemical Properties and Identification

This compound is the fully deuterated isotopologue of Biphenyl, where all ten hydrogen atoms have been replaced with deuterium. This substitution is fundamental to its utility in analytical chemistry, creating a molecule that is chemically analogous to its parent compound but mass-shifted for distinct detection.

Key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Registry Number | 1486-01-7 | [1][2][3][4] |

| Molecular Formula | C₁₂D₁₀ | [1][3] |

| Molecular Weight | 164.27 g/mol | [3][4][5] |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)benzene | [2] |

| Synonyms | Diphenyl-d10, Perdeuterated biphenyl | [2] |

| Appearance | Colorless solid or fine, faintly yellow crystals with a pleasant odor | [2] |

| Melting Point | 70-72 °C | [6][7] |

| Isotopic Enrichment | Typically ≥99 atom % D | [3][4] |

| Chemical Purity | Typically ≥98% | [4][8] |

The Scientific Rationale: Why Deuterated Internal Standards are the Gold Standard

In quantitative mass spectrometry, achieving accuracy and precision is paramount. However, the analytical process is fraught with potential variability, including sample loss during extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument response.[9][10] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the universally accepted best practice to counteract these variables.[11]

A SIL-IS is the ideal reference compound because its physicochemical properties are nearly identical to the analyte of interest.[11] It co-elutes chromatographically and behaves similarly during sample preparation and ionization.[11] By adding a precise, known quantity of this compound to every sample, calibration standard, and quality control (QC) at the beginning of the workflow, it experiences the same procedural losses and matrix effects as the target analyte (native Biphenyl). The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference.[11] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, irrespective of analytical variations. This ratio is then used for accurate quantification, effectively nullifying procedural inconsistencies.

Core Applications in Scientific Research

The robustness and reliability of this compound make it a versatile tool across several scientific domains. Its application is particularly prominent where trace-level quantification of aromatic hydrocarbons is critical.

-

Environmental and Petrochemical Analysis : this compound serves as a crucial internal standard for the quantification of biphenyl, polychlorinated biphenyls (PCBs), and other aromatic hydrocarbons in complex environmental matrices. It has been instrumental in studies analyzing organic pollutants in marine ecosystems, traffic-related emissions, and petroleum-contaminated sites.[12][13]

-

Drug Development and Bioanalysis : In metabolism studies, Biphenyl can be a metabolite of certain drug candidates. This compound is used as an internal standard to accurately quantify its formation in biological matrices like plasma, urine, or tissue homogenates, which are prone to significant matrix effects.

-

Spectroscopic Research : Beyond quantification, this compound is a valuable tool in fundamental spectroscopic studies for investigating vibronic structures and molecular conformations.[12][13]

-

Synthetic Chemistry : It can serve as a deuterated precursor in the synthesis of other labeled compounds, such as Biphenyl-d8, for use in mechanistic investigations.[12][13]

Experimental Protocol: Quantification of Biphenyl in Human Plasma using this compound

This section provides a validated, step-by-step protocol for the use of this compound as an internal standard in a typical LC-MS/MS bioanalytical workflow. This protocol is designed to be self-validating through the inclusion of calibration standards and quality controls.

Materials and Reagents

-

Biphenyl (Analyte), ≥99.5% purity

-

This compound (Internal Standard), ≥99 atom % D

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control Human Plasma

Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Biphenyl and dissolve in 10.0 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock in a 50:50 methanol:water mixture to create calibration standards (e.g., 1-1000 ng/mL) and Quality Control (QC) samples (e.g., Low, Mid, High concentrations).

-

Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock with methanol to a final concentration appropriate for spiking. A 50 ng/mL solution is a common starting point.

Sample Preparation: Protein Precipitation Workflow

The following workflow is a robust method for extracting small molecules from a plasma matrix.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C12H10 | CID 137030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | CAS 1486-01-7 | LGC Standards [lgcstandards.com]

- 5. This compound (CAS 1486-01-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 1486-01-7 [chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. cphi-online.com [cphi-online.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | ZEOTOPE [zeotope.com]

- 13. Molecule of the Month / this compound | ZEOTOPE [zeotope.com]

Biphenyl-d10 melting point and boiling point

An In-Depth Technical Guide to the Melting and Boiling Points of Biphenyl-d10

Introduction

This compound (C₁₂D₁₀), the fully deuterated analogue of biphenyl, serves as a critical tool for researchers, particularly in analytical and metabolic studies. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantification and as a non-interfering solvent in ¹H NMR spectroscopy.[1][2] The substitution of protium (¹H) with deuterium (²H or D) introduces subtle yet significant changes to the molecule's physicochemical properties, including its phase transition temperatures. Understanding the precise melting and boiling points of this compound is not merely a matter of cataloging physical data; it is fundamental to its effective application in experimental design, ensuring accuracy in sample preparation, analytical instrumentation, and the interpretation of results.

This guide provides an in-depth examination of the melting and boiling points of this compound, contrasting them with its non-deuterated counterpart. We will explore the theoretical underpinnings of the isotopic effects on these properties and detail the standard experimental methodologies for their accurate determination, offering a robust framework for scientists in the fields of chemistry and drug development.

Core Physical Properties: A Comparative Analysis

A direct comparison of the physical properties of this compound and Biphenyl reveals the tangible impact of deuteration. The increased mass and altered bond energetics resulting from the substitution of ten hydrogen atoms with deuterium manifest as measurable differences in their phase transition temperatures.

| Property | This compound | Biphenyl |

| Melting Point | 70-72 °C[3] | 69.2 °C[4] |

| Boiling Point | 257 °C[1] | 254-256.1 °C[5][6][7] |

| Molecular Weight | 164.27 g/mol [3][8][9][10] | 154.21 g/mol [4] |

| CAS Number | 1486-01-7[1][3][9][10] | 92-52-4[5][6] |

Table 1: Comparative summary of the core physical properties of this compound and Biphenyl.

Theoretical Framework: The Isotope Effect on Phase Transitions

The observed elevation in the melting and boiling points of this compound is a direct consequence of the kinetic isotope effect. This phenomenon arises from the mass difference between protium and deuterium, which influences molecular vibrations and, consequently, the strength of intermolecular forces.

Impact on Boiling Point

The boiling point of a substance is a measure of the energy required to overcome intermolecular attractive forces in the liquid state. For non-polar aromatic hydrocarbons like biphenyl, the predominant intermolecular interactions are London dispersion forces. The deuteration of biphenyl leads to a higher boiling point due to two contributing factors:

-

Increased Molecular Mass: this compound has a higher molar mass than biphenyl.[11] While this contributes to stronger London dispersion forces, the effect is often secondary to changes in bond polarizability.

-

Zero-Point Energy and Bond Strength: The most significant factor is rooted in quantum mechanics. The C-D bond has a lower zero-point vibrational energy than a C-H bond. This makes the C-D bond effectively shorter, stronger, and less polarizable. In the context of intermolecular forces, this reduced polarizability leads to slightly stronger van der Waals interactions between molecules. For compounds capable of hydrogen bonding, such as water (H₂O) versus heavy water (D₂O), this effect is far more pronounced, as the O-D bond forms a significantly stronger hydrogen bond than the O-H bond.[12][13] While biphenyl does not engage in hydrogen bonding, the cumulative effect of ten C-D bonds results in a net increase in intermolecular attraction, necessitating a higher temperature to initiate boiling.[1]

Impact on Melting Point

The melting point is determined by the energy needed to disrupt the crystalline lattice structure of the solid. This is influenced by both the strength of intermolecular forces and the efficiency of molecular packing in the solid state. The slightly higher melting point of this compound (70-72 °C) compared to Biphenyl (69.2 °C) suggests that the deuterated molecules pack into a more stable, lower-energy crystal lattice.[3][4] The altered vibrational modes of the C-D bonds can facilitate a more ordered and tightly bound solid-state arrangement, thus requiring more thermal energy to transition into the liquid phase.

Experimental Determination of Phase Transition Points

To ensure the scientific integrity of any study utilizing this compound, its physical properties must be verifiable through standardized, self-validating experimental protocols.

Methodology 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining the melting point and enthalpy of fusion of a crystalline solid. It operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled at a controlled rate.

Experimental Protocol:

-

Calibration: Calibrate the DSC instrument using high-purity standards with known melting points and enthalpies of fusion (e.g., indium, tin). This step is critical for ensuring temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

Reference Pan: Prepare an identical, empty, and sealed aluminum pan to serve as the reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min) from ambient temperature to approximately 100 °C.

-

Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is taken as the melting point, while the integrated area of the peak corresponds to the enthalpy of fusion.

Methodology 2: Boiling Point Determination via Ebulliometry

Ebulliometry provides a precise measurement of a liquid's boiling point at a controlled pressure. The apparatus, an ebulliometer, is designed to achieve a stable equilibrium between the liquid and vapor phases.

Experimental Protocol:

-

Apparatus Setup: Assemble the ebulliometer, which consists of a boiling flask, a condenser, and a high-precision digital thermometer or platinum resistance thermometer placed in the vapor path. Ensure all glass joints are properly sealed.

-

Pressure Control: Connect the system to a manometer and a vacuum pump with a fine control valve to maintain a constant, known pressure (typically atmospheric pressure, 760 mmHg, for the normal boiling point).

-

Sample Introduction: Introduce a sample of this compound into the boiling flask along with boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium Measurement: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then be returned to the flask by the condenser. Record the temperature when it becomes stable for several minutes. This stable temperature is the boiling point at the measured pressure.

-

Pressure Correction: If the measurement is not performed at exactly 760 mmHg, the observed boiling point can be corrected to the normal boiling point using the Clausius-Clapeyron relation or established nomographs.

Conclusion

The physical properties of this compound, specifically its melting point of 70-72 °C and boiling point of 257 °C, are slightly but significantly elevated compared to its protium-containing counterpart. These differences are not arbitrary but are predictable consequences of the kinetic isotope effect, where the greater mass of deuterium alters bond vibrational energies, leading to stronger intermolecular forces. For researchers, scientists, and drug development professionals, a firm grasp of these principles and the methodologies for their verification is paramount. Accurate knowledge of these phase transition temperatures is essential for the correct handling, purification, and application of this compound as a high-fidelity internal standard and analytical reagent, ultimately underpinning the integrity and reproducibility of experimental data.

References

- Carl ROTH. (n.d.). Biphenyl D10.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wikipedia. (n.d.). Deuterium.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1486-01-7).

- Housecroft, C. E., & Sharpe, A. G. (n.d.). Deuterated compounds. Inorganic Chemistry, 3rd Edition.

- Wikipedia. (n.d.). Biphenyl.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023, May 3). 10.3C: Deuterated Compounds.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook.

- Chemistry Stack Exchange. (2014, December 7). Why is the boiling point of heavy water higher than normal water?.

- Quora. (2017, August 17). Why does D2O have a higher boiling point than H2O?.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- CAS Common Chemistry. (n.d.). Biphenyl.

- Radco Industries. (n.d.). Biphenyl (Diphenyl) Physical Properties.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook.

Sources

- 1. Biphenyl D10, CAS No. 1486-01-7 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 2. This compound | ZEOTOPE [zeotope.com]

- 3. Buy Biphenyl-d 10 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 4. Biphenyl - Wikipedia [en.wikipedia.org]

- 5. Biphenyl [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. radcoind.com [radcoind.com]

- 8. This compound (CAS 1486-01-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [webbook.nist.gov]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Biphenyl-d10 mass spectrometry fragmentation pattern

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Biphenyl-d10

Abstract

This compound (C₁₂D₁₀) is a deuterated stable isotope-labeled compound widely employed as an internal standard in quantitative mass spectrometry-based analytical methods, particularly for the detection of polychlorinated biphenyls (PCBs) and other aromatic compounds.[1] Its near-identical chemical properties to native biphenyl, combined with a distinct mass shift of 10 daltons, allow for precise correction of matrix effects and analytical variability.[2] A thorough understanding of its fragmentation behavior under electron ionization (EI) is paramount for robust method development, accurate data interpretation, and troubleshooting. This guide provides a detailed examination of the EI-MS fragmentation pathways of this compound, supported by foundational mass spectrometry principles and experimental considerations for researchers in environmental analysis, toxicology, and drug metabolism.

Introduction: The Role of this compound in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS, LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[3] this compound serves as an ideal SIL-IS for its non-labeled analog and related aromatic structures. The core principle lies in its co-elution with the target analyte, experiencing identical conditions during extraction, chromatography, and ionization.[2] The mass spectrometer, however, easily distinguishes the analyte from the standard due to the mass difference imparted by the ten deuterium atoms.[4]

Understanding the fragmentation pattern is not merely an academic exercise; it is critical for:

-

Method Development: Selecting the most specific and abundant fragment ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) assays to maximize sensitivity and minimize interference.

-

Peak Identification: Confirming the identity of a peak by ensuring the presence of characteristic fragment ions in the correct ratios.

-

Troubleshooting: Identifying potential issues such as in-source hydrogen/deuterium (H/D) back-exchange or co-eluting interferences.[2][5]

This document delineates the expected fragmentation pathways of this compound, details a standard analytical workflow, and provides insights into the interpretation of the resulting mass spectra.

Foundational Principles: Electron Ionization (EI) of Aromatic Systems

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to predictable and reproducible fragmentation.[6] The process involves bombarding the gas-phase molecule with high-energy electrons (typically 70 eV), causing the ejection of one of the molecule's own electrons to form a positively charged radical cation, known as the molecular ion (M⁺•).[7]

For aromatic compounds like biphenyl, the π-electron system of the rings is highly stable. Consequently, the molecular ion is often one of the most abundant peaks in the spectrum.[8] The excess internal energy of the M⁺• is dissipated through a series of unimolecular dissociation reactions, breaking covalent bonds and generating a cascade of smaller fragment ions and neutral radicals or molecules.[9] These fragmentation patterns are highly characteristic of the molecule's structure.

The this compound Molecule: Properties and Mass Spectral Characteristics

The key distinction between this compound and its native counterpart is the complete substitution of hydrogen with deuterium. This has a direct and predictable impact on its mass.

| Property | Biphenyl | This compound |

| Chemical Formula | C₁₂H₁₀ | C₁₂D₁₀[10] |

| Molecular Weight | 154.21 g/mol [11] | 164.27 g/mol [10] |

| Monoisotopic Mass | 154.07825 u | 164.14089 u |

| Key Use | Analyte | Internal Standard[1] |

Proposed EI Fragmentation Pathways of this compound

Upon introduction into an EI source, the this compound molecule (m/z 164) undergoes a series of characteristic fragmentation reactions. The stability of the aromatic rings dictates the primary fragmentation routes, which are analogous to those of non-deuterated biphenyl but shifted by the mass of the deuterium atoms. The mechanisms of hydrogen and carbon loss from deuterated biphenyls have been a subject of study, confirming these general pathways.[12][13]

Key Fragmentations:

-

Molecular Ion (M⁺•), m/z 164: The base peak or a very abundant peak, corresponding to the intact molecule minus one electron. Its high abundance is indicative of the stable aromatic core.

-

Loss of a Deuterium Radical ([M-D]⁺), m/z 162: Cleavage of a C-D bond results in the formation of a stable even-electron ion.

-

Loss of Deuteroacetylene ([M-C₂D₂]⁺•), m/z 136: A common fragmentation pathway for aromatic compounds involves the expulsion of a neutral acetylene molecule (in this case, C₂D₂), leading to a rearranged, smaller aromatic radical cation.

-

Phenyl-d5 Cation ([C₆D₅]⁺), m/z 82: Homolytic cleavage of the central C-C bond connecting the two rings is a significant pathway, yielding the deuterated phenyl cation.

-

Doubly Charged Molecular Ion ([M]²⁺), m/z 82: Aromatic systems can stabilize two positive charges. The doubly charged molecular ion appears at half the mass-to-charge ratio of the molecular ion (164 / 2 = 82). The peak at m/z 82 is therefore often a composite of the [C₆D₅]⁺ and [C₁₂D₁₀]²⁺ ions.[14][15]

-

Smaller Fragments: Further fragmentation can lead to smaller ions, such as the loss of a second deuteroacetylene molecule, giving rise to ions like [C₈D₆]⁺• (m/z 108) or the [C₄D₂]⁺• ion (m/z 54).

| Ion | Proposed Formula | m/z (Nominal) | Neutral Loss | Notes |

| Molecular Ion | [C₁₂D₁₀]⁺• | 164 | - | Radical cation, typically the base peak. |

| M-D | [C₁₂D₉]⁺ | 162 | D• | Loss of a deuterium radical. |

| M-C₂D₂ | [C₁₀D₈]⁺• | 136 | C₂D₂ | Expulsion of deuteroacetylene. |

| Phenyl-d5 / M²⁺ | [C₆D₅]⁺ / [C₁₂D₁₀]²⁺ | 82 | C₆D₅• / e⁻ | A composite peak from two distinct ionic species. |

| M-2(C₂D₂) | [C₈D₆]⁺• | 108 | 2 x C₂D₂ | Sequential loss of two deuteroacetylene units. |

| C₄D₂ | [C₄D₂]⁺• | 54 | C₈D₈ | A smaller fragment from ring breakdown. |

Experimental Protocol: GC-EI-MS Analysis

This section provides a representative workflow for the analysis of this compound, typical in environmental or bioanalytical laboratories. The specific parameters should be optimized for the instrument and application at hand.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately measure a known volume or mass of the sample matrix (e.g., water, soil extract, plasma).

-

Spike the sample with a known amount of this compound internal standard solution.

-

Perform an appropriate extraction procedure (e.g., liquid-liquid extraction with hexane or solid-phase extraction) to isolate the analytes of interest.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., isooctane).

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, 250 °C.

-

Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[16]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode:

-

Full Scan: m/z 50-350 for initial identification and fragmentation pattern confirmation.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor key ions. For this compound, monitor m/z 164 and 82. For native Biphenyl, monitor m/z 154 and 77.

-

-

Conclusion: A Self-Validating System

The predictable fragmentation of this compound under electron ionization provides a robust foundation for its use as an internal standard. The high abundance of the molecular ion at m/z 164 and the characteristic fragment at m/z 82 create a self-validating system for its identification and quantification. By understanding these fragmentation pathways, researchers can develop highly sensitive and specific analytical methods, confidently interpret their data, and ensure the integrity of their quantitative results. This knowledge is indispensable for professionals in fields that rely on precise measurements of aromatic compounds.

References

- Liu, Y., et al. (2011). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry.

- Liu, Y., et al. (2011). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. ResearchGate.

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1960). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry.

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1960). The mass spectra of deuterated biphenys : mechanisms of hydrogen and carbon loss processes. HathiTrust Digital Library.

- Chu, S., & Haglund, P. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central.

- Stadler, R. H., et al. (1998). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. ResearchGate.

- NIST. Biphenyl. NIST Chemistry WebBook.

- Al-Tannak, N. (2022). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- NIST. This compound. NIST Chemistry WebBook.

- NIST. Biphenyl. NIST Chemistry WebBook.

- Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates.

- Draper, P. M., & MacLean, D. B. (1970). Mass spectra of some deuterium labelled dimethylquinolines. Canadian Journal of Chemistry.

- Chu, S., & Haglund, P. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate.

- NIST. Biphenyl. NIST Chemistry WebBook.

- NIST. Biphenyl. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. J. Mass Spectrom.

- Wang, C., et al. (2018). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.

- Wikipedia. Fragmentation (mass spectrometry). Wikipedia.

- Focant, J. F., et al. (2005). Comprehensive two-dimensional gas chromatography with isotope dilution time-of-flight mass spectrometry for the measurement of dioxins and polychlorinated biphenyls in foodstuffs. Journal of Chromatography A.

- J.C. Traeger. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- K, S. R., et al. (2014).

- Agilent. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Agilent Technologies.

- Borges, F. A., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate.

- Wang, S., et al. (2023). Crystal Structures of Novel Phenyl Fulgides. MDPI.

- Sparkman, O. D., et al. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online.

- ChemHelp. (2023). Mass Spectrometry 2: Formula and DBE. YouTube.

- Sparkman, O. D., et al. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International.

- Wasiak, W., & Urbaniak, W. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. ResearchGate.

- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.

- Dodd, E. L., et al. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. thiele.ruc.dk [thiele.ruc.dk]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. This compound [webbook.nist.gov]

- 11. Biphenyl [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. catalog.hathitrust.org [catalog.hathitrust.org]

- 14. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

Navigating the NMR Landscape of Biphenyl-d10: A Technical Guide for Researchers

Introduction: The Role of Deuteration in Elucidating Molecular Dynamics

Predicted NMR Spectroscopic Data of Biphenyl-d10

The primary utility of a deuterated compound like this compound in NMR is often as a solvent or a non-interfering component in ¹H NMR experiments. However, understanding its own spectral properties in ¹³C and ²H NMR is crucial for its application as an internal standard or when it is a component of a larger molecular assembly.

¹H NMR Spectroscopy: The Realm of Residual Signals

In a highly enriched this compound sample (e.g., 99 atom % D), the ¹H NMR spectrum is expected to be nearly silent. The only observable signals would arise from the small percentage of residual, non-deuterated sites. For a 99% deuterated sample, the concentration of any single proton-containing isotopologue is very low. The residual proton signals would appear at chemical shifts nearly identical to those of standard biphenyl.

For comparison, the ¹H NMR spectrum of non-deuterated biphenyl in CDCl₃ shows three distinct signals corresponding to the ortho, meta, and para protons.[1][2][3] Due to the symmetry of the molecule, the two phenyl rings are equivalent, as are the corresponding positions on each ring.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for Biphenyl and Predicted Residual Signals for this compound.

| Proton Position | Biphenyl in CDCl₃[4] | Predicted Residual ¹H Signal in this compound |

| H-2, H-6, H-2', H-6' (ortho) | ~7.60 | ~7.60 |

| H-3, H-5, H-3', H-5' (meta) | ~7.44 | ~7.44 |

| H-4, H-4' (para) | ~7.34 | ~7.34 |

It is important to note that the multiplicity of these residual signals would be complex and likely appear as broad singlets or multiplets due to coupling with adjacent deuterium atoms (a spin I=1 nucleus).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum of this compound provides direct information about its carbon framework. The chemical shifts are expected to be very similar to those of non-deuterated biphenyl, with minor upfield shifts (typically < 1 ppm) known as deuterium isotope effects.[5] The primary difference will be in the signal multiplicity. In a proton-decoupled ¹³C NMR spectrum of this compound, each carbon signal will be split into a multiplet due to one-bond coupling with deuterium (¹J_CD). The multiplicity follows the 2nI+1 rule, where n is the number of attached deuterium atoms (n=1) and I is the spin of deuterium (I=1), resulting in a 1:1:1 triplet for each C-D bond.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for Biphenyl and Predicted Data for this compound in CDCl₃.

| Carbon Position | Biphenyl[4][6][7] | Predicted this compound (Isotope Shift) | Predicted Multiplicity (due to ¹J_CD) |

| C-1, C-1' (ipso) | ~141.2 | ~141.1 | Singlet (or very complex multiplet due to ²J_CD and ³J_CD) |

| C-2, C-6, C-2', C-6' (ortho) | ~127.2 | ~127.1 | 1:1:1 Triplet |

| C-3, C-5, C-3', H-5' (meta) | ~128.7 | ~128.6 | 1:1:1 Triplet |

| C-4, C-4' (para) | ~127.2 | ~127.1 | 1:1:1 Triplet |

²H (Deuterium) NMR Spectroscopy: A Direct View

Deuterium NMR is the most informative technique for this compound itself. The ²H spectrum will show signals corresponding to each chemically non-equivalent deuterium atom. The chemical shifts in the ²H spectrum are virtually identical to the proton chemical shifts of the non-deuterated analogue.[8][9] Therefore, we can predict three signals for this compound in solution.

A key characteristic of deuterium is that it is a quadrupolar nucleus (I=1). This property leads to broader NMR signals compared to protons, a consequence of efficient quadrupolar relaxation. The linewidth is dependent on the molecular tumbling rate and the symmetry of the electric field gradient at the nucleus. For a molecule like biphenyl in a non-viscous solvent, the lines are expected to be reasonably sharp.

Table 3: Predicted ²H NMR Chemical Shifts (ppm) for this compound.

| Deuterium Position | Predicted Chemical Shift (ppm) |

| D-2, D-6, D-2', D-6' (ortho) | ~7.60 |

| D-3, D-5, D-3', D-5' (meta) | ~7.44 |

| D-4, D-4' (para) | ~7.34 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data for this compound requires careful sample preparation and selection of appropriate NMR parameters.

Sample Preparation

-

Analyte Purity : Ensure the this compound is of high chemical and isotopic purity. Commercially available this compound typically has an isotopic enrichment of 98-99 atom % D.[10]

-

Solvent Selection : Choose a deuterated solvent that does not have signals overlapping with the expected signals of this compound. For ¹³C and ²H NMR, a solvent with a simple spectrum is preferable. Chloroform-d (CDCl₃), acetone-d₆, or benzene-d₆ are common choices.

-

Concentration :

-

For ¹³C NMR, a concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.

-

For ²H NMR, a similar or slightly lower concentration is generally sufficient.

-

-

Sample Filtration : To ensure magnetic field homogeneity and sharp lines, filter the final solution through a pipette with a small plug of glass wool into a clean, dry NMR tube.

-

Referencing : For accurate chemical shift determination, an internal standard can be used. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR. For ²H NMR, the residual proton signal of the deuterated solvent can be used as a secondary reference after calibration.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring NMR data on a modern NMR spectrometer.

Caption: A generalized workflow for the acquisition of NMR data for this compound.

Typical Acquisition Parameters:

-

¹³C NMR :

-

Use a standard proton-decoupled pulse sequence.

-

A spectral width of ~250 ppm (centered around 100 ppm) is appropriate.

-

A relaxation delay of 2-5 seconds is recommended to allow for the relatively slow relaxation of quaternary carbons.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

²H NMR :

-

A standard single-pulse experiment is typically used.

-

The spectral width should be smaller, around 10-15 ppm, centered at approximately 5-6 ppm.

-

Due to the faster relaxation of deuterium, a shorter relaxation delay (1-2 seconds) can often be used.

-

The number of scans required is generally less than for ¹³C NMR due to the higher gyromagnetic ratio of deuterium compared to carbon-13.

-

Data Interpretation and Potential Challenges

-

Isotope Effects : As mentioned, deuteration can cause small upfield shifts in the ¹³C NMR spectrum. These are typically small but can be significant in high-resolution studies.

-

Quadrupolar Broadening : In ²H NMR, the lines will be broader than in ¹H NMR. In viscous solvents or for molecules with restricted motion, this broadening can become significant and may obscure fine couplings.

-

Residual Proton Signals : In ¹H NMR, it is crucial to distinguish between residual signals from the deuterated analyte and impurities in the solvent. Running a blank spectrum of the solvent is always good practice.[11][12][13][14]

Molecular Structure of this compound

The structure of this compound is analogous to its non-deuterated counterpart, with all hydrogen atoms replaced by deuterium.

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]

- 2. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. bmse000506 Biphenyl at BMRB [bmrb.io]

- 5. rsc.org [rsc.org]

- 6. Biphenyl(92-52-4) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Biphenyl D10, CAS No. 1486-01-7 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 9. Biphenyl D10, CAS No. 1486-01-7 | Deuterated Special Compounds | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 10. Buy Biphenyl-d 10 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. epfl.ch [epfl.ch]

- 13. paulussegroup.com [paulussegroup.com]

- 14. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide to Understanding the Mass Shift of Biphenyl-d10

Abstract

Deuterated compounds, particularly Biphenyl-d10, serve as the cornerstone for high-fidelity quantitative analysis in mass spectrometry.[1][2][3][4] Their utility as internal standards is predicated on the assumption of a consistent and predictable mass difference from their light-isotope counterparts. This guide provides a comprehensive exploration of the "mass shift" of this compound, moving beyond theoretical calculations to address the real-world physicochemical phenomena that can induce deviations. We will dissect the concepts of isotopic purity, the potential for hydrogen-deuterium (H/D) exchange, and the influence of instrumental parameters. This document is intended for researchers, scientists, and drug development professionals who rely on isotopically labeled standards and seek to achieve the highest levels of accuracy and robustness in their analytical workflows. Through a combination of theoretical grounding, field-proven insights, and actionable protocols, this guide aims to empower the user to anticipate, diagnose, and control for variability in the observed mass of this compound, thereby ensuring data integrity.

The Foundational Role of this compound in Quantitative Mass Spectrometry

In the landscape of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the accurate quantification of target analytes is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, but it is susceptible to variations arising from sample preparation, chromatographic separation, and the ionization process itself.[5][6][7] To counteract this variability, an internal standard (IS) is introduced to each sample at a known concentration.[4][8]

The ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte but is distinguishable by the mass spectrometer.[5][9] This is why stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard."[9] By replacing the ten hydrogen atoms of Biphenyl with deuterium, we create an analogue that co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects as the unlabeled analyte.[2] The mass spectrometer, however, easily distinguishes it due to its increased mass.[1] The quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which normalizes for most analytical inconsistencies.[7]

At the core of this methodology is the mass shift—the difference in mass between the analyte (Biphenyl) and its deuterated standard (this compound). A precise understanding of this shift is not merely academic; it is critical for method development, instrument setup, and data processing.

Caption: Chemical identity of Biphenyl and its deuterated isotopologue.

The Theoretical Mass Shift: An Idealized Calculation

The expected mass shift is calculated from the difference in the monoisotopic masses of the light and heavy compounds. The monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule.

To calculate this, we use the precise masses of the isotopes:

-

¹²C: 12.000000 Da

-

¹H: 1.007825 Da

-

²H (D): 2.014102 Da

For Biphenyl (C₁₂H₁₀):

For this compound (C₁₂D₁₀):

Theoretical Mass Shift:

-

Δm = Mass(this compound) - Mass(Biphenyl)

-

Δm = 164.14102 Da - 154.07825 Da = 10.06277 Da

This calculated value represents the ideal mass shift under perfect conditions. In practice, several factors can cause the observed mass shift to deviate from this theoretical value.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Biphenyl | C₁₂H₁₀ | 154.07825 |

| This compound | C₁₂D₁₀ | 164.14102 |

| Theoretical Mass Shift | 10.06277 | |

| Table 1. Theoretical monoisotopic masses and the expected mass shift. |

Causality of Mass Shift Deviations: Beyond the Theory

The trustworthiness of a quantitative assay relies on the consistent behavior of the internal standard. Deviations from the expected mass shift can be an early indicator of underlying issues with the standard itself, the analytical method, or the instrument. Understanding the root causes is essential for robust method development and troubleshooting.

Caption: Key factors influencing the observed mass shift of this compound.

Isotopic Purity

Expertise & Experience: A common misconception is that a "d10" standard consists purely of molecules containing ten deuterium atoms. In reality, the synthesis of deuterated compounds results in a population of molecules with a distribution of isotopic incorporations.[14] The stated isotopic purity, often ">98 atom % D," refers to the enrichment of deuterium at the labeled positions, not that 98% of the molecules are the d10 species. The material will inevitably contain small amounts of d9, d8, and other lower isotopologues, as well as the unlabeled (d0) compound.[15]

This isotopic distribution means that when this compound is analyzed by mass spectrometry, the instrument detects not a single peak, but an isotopic envelope corresponding to the different isotopologues. The most intense peak will be for the C₁₂D₁₀ species, but the presence of the other species will slightly lower the centroid (weighted average) mass of the entire isotopic cluster.

Trustworthiness: A self-validating system requires the characterization of the isotopic purity of a new lot of internal standard before it is put into use. This ensures that lot-to-lot variability does not compromise assay integrity. High-resolution mass spectrometry (HRMS) is the ideal technique for this characterization.[15][16]

Experimental Protocol: Determination of Isotopic Purity by HRMS

-

Objective: To determine the isotopic distribution of a this compound standard.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the individual isotopologue peaks.[16]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of ~1 µg/mL in the same solvent. This ensures a strong signal without causing detector saturation.

-

-

MS Acquisition:

-

Infuse the sample directly into the mass spectrometer or use a flow injection analysis (FIA) setup.

-

Acquire data in full scan mode with the highest possible resolution (e.g., >60,000).

-

Ensure the mass range is centered around the m/z of this compound (~164.14).

-

-

Data Analysis:

-

Extract the mass spectrum for the this compound isotopic cluster.

-

Identify and integrate the peak area or intensity for each isotopologue (d10, d9, d8, etc.).

-

Calculate the relative abundance of each species.

-

The isotopic purity can be expressed as the percentage of the d10 species relative to the sum of all observed biphenyl-related species.[17][18]

Purity (%) = [Intensity(d10) / Σ(Intensity(d0 to d10))] × 100

-

Hydrogen-Deuterium (H/D) Exchange

Expertise & Experience: H/D exchange is a chemical reaction where a deuterium atom on a molecule is swapped for a hydrogen atom from the surrounding environment.[19][20] This is a critical concern when using deuterated standards, as it effectively converts the "heavy" standard back towards its "light" form, directly altering the observed mass and compromising quantification. The stability of the deuterium label is paramount.

For this compound, the deuterium atoms are attached to an aromatic ring. These C-D bonds are generally very stable and not prone to exchange under typical analytical conditions (neutral pH, ambient temperature).[21] However, the risk is not zero. Exposure to highly acidic or basic mobile phases, elevated temperatures, or certain catalytic surfaces within the LC-MS system can facilitate this "back-exchange."[20][22]

Trustworthiness: A robust analytical method must validate the stability of the deuterated standard under the final assay conditions. This involves incubating the standard in the analytical mobile phase for an extended period and verifying that no significant formation of lower deuterated species occurs.

Experimental Protocol: Assessing H/D Exchange Stability

-

Objective: To evaluate the stability of the deuterium labels on this compound under the conditions of the analytical method.

-

Methodology:

-

Prepare two sets of samples.

-

Set A (T=0): Spike a known concentration of this compound into the final mobile phase composition. Analyze immediately via LC-MS.

-

Set B (T=24): Spike the same concentration of this compound into the mobile phase. Store this solution under the same conditions as a typical analytical run (e.g., 24 hours in the autosampler at 10°C).

-

-

Analyze Set B after the incubation period.

-

-

LC-MS Analysis:

-

Use the intended chromatographic method.

-

Monitor for the parent ions of this compound and its potential back-exchange products (e.g., d9-Biphenyl, m/z ~163.13; d8-Biphenyl, m/z ~162.13).

-

-

Data Interpretation:

-

Compare the chromatograms from T=0 and T=24.

-

Calculate the peak area ratio of the d9 species to the d10 species in both sets.

-

A significant increase (>5%) in the relative amount of the d9 species in the T=24 sample indicates that H/D exchange is occurring and the method conditions (e.g., pH, temperature) may need to be adjusted.

-

Instrumental Factors

Expertise & Experience: The mass spectrometer itself is a source of potential mass shift. While modern instruments are highly accurate, they are not perfect.

-

Mass Calibration: All mass spectrometers require calibration. If the instrument is not properly calibrated across the intended mass range, a systematic mass shift will be observed for all ions, including the internal standard.[23]

-

Mass Accuracy & Resolution: The instrument's ability to accurately and precisely measure an m/z value is fundamental. Low-resolution instruments may not be able to distinguish the analyte or standard from isobaric interferences, leading to a skewed measured mass.

-

Space-Charge Effects: At very high ion concentrations in the mass analyzer (e.g., in an ion trap or Orbitrap), electrostatic repulsion between ions can cause a slight shift in their measured m/z values.[23] This is why it's crucial to work within the linear dynamic range of the detector and avoid saturating the signal.

Trustworthiness: A self-validating workflow includes regular performance qualification (PQ) of the mass spectrometer. This involves running a standard calibration solution to verify mass accuracy and resolution before any sample analysis. The inclusion of quality control (QC) samples throughout an analytical batch also helps monitor for any drift in instrument performance over time.

Integrated Workflow for Quantitative Analysis

The principles discussed culminate in a robust workflow for quantitative analysis using this compound as an internal standard. This workflow incorporates checkpoints to ensure the integrity of the mass shift and, by extension, the entire assay.

Caption: A self-validating workflow for quantitative analysis using this compound.

Conclusion and Best Practices

The mass shift of this compound is a critical parameter that extends beyond a simple theoretical calculation. It is a dynamic indicator of the purity of the standard, the stability of the molecule under analytical conditions, and the performance of the mass spectrometer. For researchers in drug development and other high-stakes fields, a proactive and in-depth understanding of these principles is not optional—it is essential for generating data that is accurate, reproducible, and defensible.

Summary of Best Practices:

-

Qualify New Lots: Never assume the purity of a new batch of deuterated standard. Perform isotopic purity analysis using HRMS.

-

Validate for Stability: During method development, rigorously test for H/D exchange under the final analytical conditions. Aromatic deuteriums are stable, but stability should be proven, not assumed.

-

Calibrate Regularly: Ensure the mass spectrometer is calibrated before each analytical run to minimize instrument-based mass shifts.

-

Work in Range: Operate within the linear dynamic range of the instrument to avoid concentration-dependent mass shifts due to space-charge effects.

-

Monitor System Suitability: Continuously monitor the mass accuracy and response of the internal standard throughout an analytical batch to detect any performance drift.

By adhering to these principles, scientists can harness the full power of deuterated internal standards like this compound, ensuring the highest integrity for their quantitative mass spectrometry data.

References

- University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.

- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.

- Engen, J. R., et al. (2017). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. NIH National Library of Medicine.

- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.

- Deutsche Gesellschaft für Massenspektrometrie. (n.d.). Basic Principle of Mass Spectrometry.

- Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS.

- Wikipedia. (n.d.). Mass spectrometry.

- Cerno Bioscience. (n.d.). Isotope Labeling.

- BioPharm International. (2015). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.

- Longdom Publishing. (n.d.). A Brief Note on Hydrogen Deuterium Exchange Mass Spectrometry.

- Microbe Notes. (2024). Mass Spectrometry Explained: Principle, Steps & Uses.

- American Chemical Society. (2020). Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry.

- PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications.

- National Institutes of Health. (2009). Multiple isotopic labels for quantitative mass spectrometry.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ACS Measurement Science Au. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.

- International Journal of Pharmacy and Technology. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?.

- Reddit. (2023). Internal Standard Selection.

- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.

- National Institutes of Health. (n.d.). This compound. PubChem.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1486-01-7).

- PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.

- Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.

- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Royal Society of Chemistry. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- SciSpace. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.

- ResearchGate. (2017). Determination of Isotopic Purity by Accurate Mass LC/MS.

- PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment.

- Carl ROTH. (n.d.). Biphenyl D10.

- PubMed. (2021). Mass shift in mass spectrometry imaging: comprehensive analysis and practical corrective workflow.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST WebBook.

- MassBank. (2021). MSBNK-Athens_Univ-AU504006.

- OpenOChem Learn. (n.d.). Chemical Shift.

- Solubility of Things. (n.d.). Chemical Shift and Splitting Patterns.

- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST WebBook.

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Dow AgroSciences. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Quora. (2019). What is chemical shift in NMR spectroscopy and what causes it?.

- Wikipedia. (n.d.). Chemical shift.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. texilajournal.com [texilajournal.com]

- 3. This compound | ZEOTOPE [zeotope.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. nebiolab.com [nebiolab.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

- 10. Biphenyl [webbook.nist.gov]

- 11. Biphenyl [webbook.nist.gov]

- 12. This compound | C12H10 | CID 137030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 联苯-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 14. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. almacgroup.com [almacgroup.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. longdom.org [longdom.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

- 22. biopharminternational.com [biopharminternational.com]

- 23. Mass shift in mass spectrometry imaging: comprehensive analysis and practical corrective workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

Biphenyl-d10 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Biphenyl-d10

Introduction

This compound (Perdeuterated biphenyl) is a stable isotope-labeled compound essential for a multitude of sensitive analytical applications.[1][2] Its use as an internal standard in mass spectrometry-based methods, particularly for environmental analysis and in drug development, is predicated on its chemical and isotopic purity.[3][4][5] Because it is chemically identical to its unlabeled analog, this compound co-elutes and ionizes similarly, but its increased mass allows for clear differentiation and precise quantification.[4] However, the integrity of experimental data is directly dependent on the stability of this critical reagent. The primary challenge in maintaining the utility of this compound is not the degradation of its robust aromatic structure, but the preservation of its isotopic enrichment.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting this compound stability. It moves beyond simple procedural lists to explain the causative principles behind recommended storage and handling protocols, ensuring the long-term integrity and reliability of this vital analytical standard.

Section 1: Core Physicochemical Properties

A foundational understanding of this compound's physical properties is essential for its proper handling and storage. As a solid at room temperature, its stability is influenced by factors that can affect its crystalline state and surface chemistry.

| Property | Value | Source(s) |

| CAS Number | 1486-01-7 | [1][6][7] |

| Molecular Formula | C₁₂D₁₀ | [7][8] |

| Molecular Weight | ~164.27 g/mol | [1][3][7] |

| Appearance | White to faintly yellow crystalline solid | [1][6] |

| Melting Point | 70 - 72 °C | [6][9][10] |

| Boiling Point | ~255 °C at 101 kPa | [6] |

| Isotopic Enrichment | Typically ≥98 atom % D | [3][7] |

Section 2: Principles of this compound Stability and Degradation

The long-term stability of this compound is governed by two distinct factors: the chemical stability of the biphenyl core and the isotopic stability of the carbon-deuterium bonds. While chemically robust, its isotopic integrity is susceptible to environmental conditions.

Chemical Stability

The biphenyl structure itself is chemically stable and resistant to degradation under standard laboratory conditions.[11] It is a neutral aromatic hydrocarbon, showing stability in both acidic and alkaline media.[11] Significant chemical degradation would require exposure to harsh oxidizing agents or high-energy conditions not typically encountered during storage.

Isotopic Stability: The Critical Challenge

The most significant and plausible degradation pathway for this compound during storage is not chemical decomposition but isotopic exchange . Deuterium atoms on the aromatic ring can be replaced by protium (¹H) from environmental sources.[12][13]

Causality of H/D Exchange: The primary source of protium for this exchange is atmospheric moisture (H₂O).[14] Deuterated compounds, especially in solid form where surface area is high, can be hygroscopic and readily adsorb water from the air.[14] Over time, this can lead to a gradual decrease in isotopic purity, compromising its function as a reliable standard.

The diagram below illustrates the potential factors that can compromise the purity of this compound, highlighting H/D exchange as the principal concern.

Section 3: Validated Protocols for Storage and Handling

Adherence to meticulous storage and handling protocols is a self-validating system to preserve the integrity of this compound. The following procedures are designed to mitigate the risks identified in the previous section.

Protocol 3.1: Long-Term Storage

-

Container Integrity: Always store this compound in its original, tightly sealed supplier container.[15] This minimizes exposure to the atmosphere.

-

Temperature: Store at ambient room temperature.[3][7][16] Refrigeration is not necessary and can increase the risk of water condensation upon removal.

-

Light Protection: Keep the container in a dark location, such as a closed cabinet, to prevent potential photodegradation.[3]

-

Moisture Control: Store in a dry environment.[6][15][17] For opened containers, placement within a desiccator containing a suitable desiccant (e.g., silica gel) is strongly recommended to create a moisture-free microenvironment.

Protocol 3.2: Aliquoting and Sample Preparation Workflow

This workflow is designed to prevent contamination during handling, the point of highest vulnerability for the compound.

-